Thiocyanatoacetamide

Description

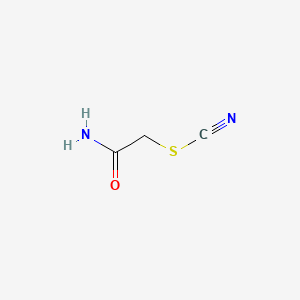

Structure

3D Structure

Properties

CAS No. |

5875-28-5 |

|---|---|

Molecular Formula |

C3H4N2OS |

Molecular Weight |

116.14 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) thiocyanate |

InChI |

InChI=1S/C3H4N2OS/c4-2-7-1-3(5)6/h1H2,(H2,5,6) |

InChI Key |

HULACTSWGYVJQP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for Thiocyanatoacetamide

Direct Synthesis Routes to Thiocyanatoacetamide

Direct synthesis of this compound primarily relies on established reactions that introduce the thiocyanate (B1210189) moiety onto an acetamide (B32628) backbone. These methods are characterized by their straightforward approach, utilizing readily available precursors.

Nucleophilic Substitution Reactions in this compound Preparation

The formation of organic thiocyanates is frequently achieved through nucleophilic substitution, a class of reactions where an electron-rich nucleophile attacks an electrophilic carbon center, displacing a leaving group. In the context of this compound synthesis, the thiocyanate anion (SCN⁻) acts as the nucleophile. This reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing a leaving group (such as a halide), leading to an inversion of stereochemistry if the carbon is chiral.

Modern advancements have sought to make this process more efficient and environmentally benign. A notable method involves microwave-promoted nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media. organic-chemistry.org This approach significantly accelerates reaction rates and often leads to higher yields while avoiding the use of volatile and toxic organic solvents. organic-chemistry.org

Table 1: General Conditions for Nucleophilic Thiocyanation

| Parameter | Description |

|---|---|

| Substrate | Alkyl halide (e.g., R-Cl, R-Br) |

| Nucleophile | Alkali thiocyanate (e.g., KSCN, NH₄SCN) |

| Solvent | Aqueous media, Ethanol, DMF |

| Catalyst | Often not required; phase-transfer catalysts can be used |

| Conditions | Conventional heating or microwave irradiation |

Routes from Chloroacetamide Precursors to this compound

A primary and direct route to this compound involves the use of 2-chloroacetamide as the starting material. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles, including sulfur-based ones. researchgate.netresearchgate.net In this specific synthesis, the chlorine atom serves as an excellent leaving group, and the carbon atom alpha to the carbonyl group is the electrophilic site.

The reaction proceeds by treating 2-chloroacetamide with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). The thiocyanate ion displaces the chloride ion to yield 2-thiocyanatoacetamide. This reaction is a classic example of nucleophilic substitution at a saturated carbon atom. Research has shown that this substitution can be a key step in forming more complex molecules. For instance, the reaction of chloroacetamide derivatives with ammonium thiocyanate in boiling ethanol is a documented method for preparing intermediates that lead to heterocyclic compounds. researchgate.net

Advanced Synthetic Approaches to this compound Analogues

Beyond the direct synthesis of the parent compound, significant research has been directed towards the preparation of analogues and N-substituted derivatives, which can serve as building blocks for more complex molecular architectures.

Utilizing 2-Amino-1,3,4-thiadiazole in this compound-Related Syntheses

An advanced synthetic strategy involves using heterocyclic structures as the foundation for building this compound analogues. A key example is the use of 2-amino-1,3,4-thiadiazole as a starting material. In a multi-step synthesis, 2-amino-1,3,4-thiadiazole is first reacted with chloroacetyl chloride to produce N-(1,3,4-thiadiazol-2-yl)-2-chloroacetamide. researchgate.net

This chloroacetamide derivative then serves as the direct precursor for the target this compound analogue. By reacting it with a thiocyanate salt, the chlorine is substituted to yield N-(1,3,4-thiadiazol-2-yl)-2-thiocyanatoacetamide. researchgate.net This method demonstrates the integration of a heterocyclic core into the this compound structure, opening pathways to novel compounds with potential applications in medicinal chemistry.

Table 2: Synthesis of a this compound Analogue

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | 2-Amino-1,3,4-thiadiazole | Chloroacetyl chloride | N-(1,3,4-thiadiazol-2-yl)-2-chloroacetamide |

Preparative Methods for N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives typically begins with the preparation of N-substituted 2-chloroacetamides. This is commonly achieved through the chloroacetylation of a corresponding primary or secondary amine (e.g., a substituted aniline) with chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the HCl byproduct. researchgate.netresearchgate.net

Once the N-substituted 2-chloroacetamide is formed, it can be converted to the corresponding this compound derivative via nucleophilic substitution. The heterocyclization of N-aryl-2-chloroacetamide derivatives upon treatment with ammonium thiocyanate has been achieved by refluxing in ethanol. researchgate.net While the ultimate goal of this particular research was to generate 2-(arylimino)thiazolidin-4-ones, the initial step of the reaction mechanism involves the substitution of the chloride by the thiocyanate ion to form an N-aryl-2-thiocyanatoacetamide intermediate. This intermediate then undergoes intramolecular cyclization. This demonstrates a robust method for preparing N-substituted derivatives, which are valuable as reactive intermediates in the synthesis of various heterocyclic systems. researchgate.netresearchgate.net

Derivatization Chemistry and Reaction Pathways of Thiocyanatoacetamide

Cyclization Reactions Involving Thiocyanatoacetamide

Cyclization reactions are fundamental in heterocyclic chemistry for the construction of ring systems. The potential of this compound to act as a precursor in such reactions is a subject of scientific inquiry.

Formation of Thiadiazole Derivatives from this compound Intermediates

The synthesis of 1,3,4-thiadiazole derivatives is a significant area of medicinal chemistry. nih.gov Common synthetic routes often involve the cyclization of thiosemicarbazide intermediates or the reaction of acid hydrazides with thiocyanate (B1210189) sources. chemmethod.compharmedicopublishers.com However, based on the available scientific literature, direct cyclization pathways commencing from this compound to form thiadiazole rings have not been prominently reported. The established methods typically rely on precursors other than this compound for the construction of the thiadiazole core. core.ac.uknih.gov

Synthesis of Thiazolidinone and Iminothiazolidinone Scaffolds

Thiazolidinones and their derivatives are recognized for a wide array of biological activities. researchgate.net The synthesis of the 4-thiazolidinone ring is commonly achieved through the cyclocondensation of a Schiff base with thioglycolic acid or via multicomponent reactions involving an amine, an aldehyde, and a sulfur-containing reagent. hilarispublisher.comnih.gov Similarly, the synthesis of 2-iminothiazolidin-4-ones can be accomplished through multicomponent reactions, for instance, involving isothiocyanates, amines, and dicyanoepoxides. doi.org A review of the current literature does not indicate that this compound is utilized as a direct precursor for the synthesis of either thiazolidinone or iminothiazolidinone scaffolds.

Other Heterocyclic Annulation Pathways Initiated by this compound

While this compound possesses reactive sites that could theoretically initiate heterocyclic annulation, specific and well-documented pathways for such reactions are not extensively covered in the reviewed literature.

Addition and Coupling Reactions of this compound

This compound participates in addition and coupling reactions, leveraging the reactivity of its thiocyanate group. These reactions provide pathways to more complex molecular architectures.

This compound as a Dipolarophile in Cycloaddition Reactions

This compound, specifically its N-aryl derivatives, has been demonstrated to function effectively as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.netthieme-connect.com This reactivity is centered on the carbon-nitrogen triple bond of the thiocyanate group. researchgate.net In an efficient and environmentally friendly synthetic protocol, N-aryl-2-thiocyanatoacetamides react with nitrile oxides, generated in situ from substituted N-hydroxybenzimidoyl chlorides. thieme-connect.combohrium.com This reaction, mediated by a triethylamine base in an ethanol medium, yields a series of N-aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides in excellent yields. researchgate.netthieme-connect.com The process accommodates a range of electron-donating and electron-withdrawing substituents on the aromatic rings of both reactants. thieme-connect.com

Table 1: Synthesis of N-Aryl-2-((3-aryl-1,2,4-oxadiazol-5-yl)thio)acetamides via 1,3-Dipolar Cycloaddition

| Entry | N-Aryl-2-thiocyanatoacetamide Substituent (Ar¹) | N-Hydroxybenzimidoyl Chloride Substituent (Ar²) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | N-Phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)thio)acetamide | 92 |

| 2 | Phenyl | 4-Chlorophenyl | N-Phenyl-2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)acetamide | 94 |

| 3 | Phenyl | 4-Methylphenyl | N-Phenyl-2-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)thio)acetamide | 95 |

| 4 | 4-Chlorophenyl | Phenyl | N-(4-Chlorophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)thio)acetamide | 90 |

| 5 | 4-Chlorophenyl | 4-Chlorophenyl | N-(4-Chlorophenyl)-2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)acetamide | 92 |

| 6 | 4-Methylphenyl | Phenyl | N-(4-Methylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)thio)acetamide | 93 |

| 7 | 4-Methylphenyl | 4-Methylphenyl | N-(4-Methylphenyl)-2-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)thio)acetamide | 96 |

This table is generated based on findings from Nair et al., where N-aryl-2-thiocyanatoacetamide acts as a dipolarophile. researchgate.netthieme-connect.combohrium.com

Adamantylation Reactions of this compound

Adamantylation, the introduction of an adamantyl group into a molecule, is a strategy used in medicinal chemistry to improve the lipophilicity and metabolic stability of compounds. There is no specific information available in the reviewed scientific literature describing the adamantylation of this compound.

Nucleophilic Reactivity and Transformations of this compound

This compound possesses a thioamide functional group, which is characterized by its significant nucleophilic character. The nucleophilicity is primarily centered on the sulfur atom, which is considered a soft nucleophile, and to a lesser extent, the nitrogen atom. This dual nucleophilicity allows this compound to react with a variety of electrophiles, leading to the formation of diverse heterocyclic systems through cyclization and condensation reactions. The presence of the electron-withdrawing thiocyanato group influences the reactivity of the thioamide moiety.

The primary reaction pathways involve the nucleophilic attack of the sulfur atom on an electrophilic carbon, followed by an intramolecular cyclization involving the nitrogen atom. These transformations are fundamental in the synthesis of important heterocyclic scaffolds such as thiazoles and thiazolidinones.

Reaction with α-Halocarbonyl Compounds

A cornerstone of thioamide reactivity is the Hantzsch thiazole (B1198619) synthesis, a classic cyclocondensation reaction with α-halocarbonyl compounds. chemhelpasap.comnih.gov In this reaction, the sulfur atom of this compound acts as the nucleophile, attacking the electrophilic carbon bearing the halogen atom in an SN2 reaction. youtube.comyoutube.com This initial step forms an S-alkylated intermediate. Subsequent intramolecular cyclization occurs when the thioamide nitrogen attacks the carbonyl carbon, followed by dehydration, to yield a substituted thiazole ring. youtube.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The sulfur atom of this compound attacks the α-carbon of the halo-ketone, displacing the halide.

Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon of the ketone moiety.

Dehydration: Elimination of a water molecule leads to the formation of the aromatic thiazole ring.

This reaction is a highly efficient method for constructing the thiazole core, which is a prevalent motif in many pharmaceutically important compounds. nih.gov The reaction conditions typically involve heating the reactants in a suitable solvent like methanol or ethanol. youtube.com

| Reactant 1 | Reactant 2 (α-Halo Ketone) | Product | Reaction Type |

|---|---|---|---|

| This compound | R-CO-CH(X)-R' (X=Cl, Br) | 2-(Thiocyanatomethyl)-4-R'-5-R-thiazole | Cyclocondensation |

Intramolecular Cyclization and Rearrangements

This compound can be synthesized in situ from a corresponding chloroacetamide derivative and a thiocyanate salt, such as potassium thiocyanate. preprints.org Under these conditions, the newly formed α-thiocyanatoacetamide can undergo a rapid intramolecular cyclization. The nitrogen atom of the amide attacks the electrophilic carbon of the thiocyanate group.

A notable transformation is the reaction of N-substituted-2-chloroacetamides with potassium thiocyanate. This sequence first yields an α-thiocyanatoacetamide intermediate via nucleophilic substitution. This intermediate then undergoes an in situ cyclization to form a pseudothiohydantoin (2-iminothiazolidin-4-one). preprints.org For instance, reacting specific chloroacetamide derivatives with potassium thiocyanate in dimethylformamide (DMF) under prolonged heating (e.g., 60–70 °C for 5 hours) results in the formation of these 2-iminothiazolidin-4-one structures in high yields. preprints.org

| Precursor | Reagent | Intermediate | Final Product | Reaction Conditions |

|---|---|---|---|---|

| N-Aryl-2-chloroacetamide | Potassium Thiocyanate (KSCN) | N-Aryl-2-thiocyanatoacetamide | 3-Aryl-2-iminothiazolidin-4-one | DMF, 60-70°C, 5h |

Furthermore, pyridinium thiocyanatoacetamides have been shown to react with strong bases like potassium tert-butoxide in ethanol. This reaction leads to the formation of mesoionic N-[2-(1,3,4-thiadiazolo[3,2-a]pyridino)]acetamidates, demonstrating a complex rearrangement and cyclization pathway available to this compound. epdf.pub

Reaction with α,β-Unsaturated Carbonyls

The nucleophilic sulfur of this compound can also react with α,β-unsaturated carbonyl compounds, such as chalcones, via a Michael-type addition. In this reaction, the sulfur atom adds to the β-carbon of the unsaturated system. The resulting enolate intermediate can then undergo intramolecular cyclization, typically involving the amide nitrogen attacking the carbonyl carbon, to form six-membered heterocyclic rings like 1,3-thiazines. nih.govnih.gov

This pathway is a common strategy for synthesizing 1,3-thiazine derivatives, which are valuable scaffolds in medicinal chemistry. The reaction is often catalyzed by a base, which enhances the nucleophilicity of the thioamide.

| Reactant 1 | Reactant 2 (Chalcone) | Intermediate (Adduct) | Potential Product Class | Reaction Type |

|---|---|---|---|---|

| This compound | Ar-CH=CH-CO-Ar' | Ar-CH(S-adduct)-CH2-CO-Ar' | 1,3-Thiazine derivatives | Michael Addition / Cyclization |

The reactivity of this compound as a potent nucleophile makes it a versatile building block in heterocyclic synthesis. Its ability to react with various electrophiles through well-established pathways like the Hantzsch synthesis and Michael addition, as well as undergo specific intramolecular cyclizations, provides access to a wide range of functionally rich heterocyclic compounds.

Mechanistic Elucidation and Kinetic Studies of Thiocyanatoacetamide Reactions

Experimental Approaches to Thiocyanatoacetamide Reaction Mechanisms

Experimental kinetics provides the foundational data for elucidating reaction mechanisms. By systematically varying reaction conditions and observing the corresponding changes in reaction rates, chemists can deduce the molecular events that occur during a chemical transformation.

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orgnih.gov It is measured as the ratio of the reaction rate of a molecule with a lighter isotope to that of its counterpart with a heavier isotope (kL/kH). wikipedia.org In the context of this compound reactions, isotopic substitution at various atomic positions can provide specific mechanistic information.

Primary KIEs : If a bond to an isotopically substituted atom is broken or formed in the rate-determining step, a significant primary KIE is typically observed. nih.gov For instance, in a reaction involving the cleavage of a C-H bond on the acetamide (B32628) moiety, substituting hydrogen with deuterium (B1214612) (²H or D) would result in a noticeable normal KIE (kH/kD > 1).

Secondary KIEs : These are smaller effects observed when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org They often report on changes in the hybridization state of a carbon atom. For example, a change from sp³ to sp² hybridization at the carbon bearing the isotope generally results in a small normal KIE, while the reverse process leads to an inverse KIE (kH/kD < 1). nih.gov

Studying the KIE for a hypothetical hydrolysis reaction of this compound could involve the following isotopic substitutions:

| Isotopic Substitution Site | Expected KIE Type | Potential Mechanistic Insight |

|---|---|---|

| C-H vs. C-D (on the methylene (B1212753) group) | Primary or Secondary | Indicates if C-H bond cleavage or a change in hybridization at this carbon is part of the rate-determining step. |

| ¹²C =O vs. ¹³C =O | Secondary | Probes changes in bonding at the carbonyl carbon during the reaction. |

| S-¹²C≡N vs. S-¹³C≡N | Secondary | Provides information about changes in the environment of the thiocyanate (B1210189) group. |

| Solvent (H₂O vs. D₂O) | Solvent Isotope Effect | Reveals the involvement of proton transfer from the solvent in the rate-limiting step. semanticscholar.org |

Reaction Progress Kinetic Analysis (RPKA) is a methodology used to determine the rate laws of chemical reactions by monitoring the concentrations of reactants and products over the entire course of the reaction. wikipedia.orgnih.gov Unlike traditional methods that often rely on a large excess of one reactant, RPKA is performed under synthetically relevant conditions where multiple concentrations change simultaneously. mt.comscripps.edu

This technique is particularly useful for complex reactions, such as those involving catalysts, intermediates, or product inhibition. princeton.edu For a reaction involving this compound, RPKA would involve:

In-situ Monitoring : Continuously tracking the concentration of this compound and other species using techniques like NMR or in-situ IR spectroscopy. wikipedia.org

Graphical Analysis : Plotting reaction rate versus the concentration of a reactant. The shape of the resulting curve provides a visual signature of the reaction's kinetic behavior. nih.govscripps.edu

By performing a series of experiments with different initial concentrations and excesses of reactants, one can rapidly determine the reaction order with respect to each component and identify phenomena like catalyst deactivation or product inhibition. mt.com

The direct detection and characterization of transient intermediates are critical for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed to monitor reactions in real-time. nih.gov

NMR Spectroscopy : Can provide detailed structural information about intermediates that accumulate to detectable concentrations.

FT-IR and UV-Vis Spectroscopy : These methods can monitor the disappearance of reactant signals (e.g., the C=O or S-C≡N stretches of this compound) and the appearance of product and intermediate signals. nih.gov

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates, even at very low concentrations. nih.gov By coupling a reaction vessel directly to the mass spectrometer, one can sample the reaction mixture over time to identify the mass-to-charge ratio of transient species.

For instance, in a potential reaction of this compound with a nucleophile, ESI-MS could be used to detect a short-lived addition intermediate by observing its corresponding molecular ion peak. nih.gov

Advanced Spectroscopic Characterization of Thiocyanatoacetamide and Its Derivatives

Vibrational Spectroscopy for Thiocyanatoacetamide Structural Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are determined by the masses of the atoms and the stiffness of the chemical bonds. These frequencies serve as a unique "fingerprint" for a molecule, allowing for its identification and the characterization of its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 (typically two bands) |

| C-H (Methylene) | Stretching | 3000-2850 |

| S-C≡N (Thiocyanate) | Stretching | 2175-2140 |

| C=O (Amide I) | Stretching | ~1680 |

| N-H (Amide II) | Bending | ~1640 |

| C-N (Amide) | Stretching | ~1400 |

Note: This table is predictive and based on general group frequencies. Actual experimental values may vary.

Raman Spectroscopy of this compound Compounds

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

The thiocyanate (B1210189) group (-SCN) is a particularly strong Raman scatterer, making Raman spectroscopy an excellent tool for its detection and characterization. The symmetric stretching vibration of the -SCN group typically gives rise to a strong and sharp band in the Raman spectrum. The carbonyl (C=O) and C-S stretching vibrations are also expected to be Raman active.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (Methylene) | Stretching | 3000-2850 |

| S-C≡N (Thiocyanate) | Stretching | 2175-2140 |

| C=O (Amide) | Stretching | ~1680 |

| C-S | Stretching | 750-600 |

Note: This table is predictive and based on general group frequencies. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a wealth of structural information.

Proton (¹H) NMR Investigations

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

In this compound (NCS-CH₂-CONH₂), two distinct proton signals are expected: one for the methylene (B1212753) protons (-CH₂-) and another for the amide protons (-NH₂).

The methylene protons are adjacent to two electron-withdrawing groups: the thiocyanate group and the amide group. This would cause a significant downfield shift, likely in the range of 3.5-4.5 ppm . The signal would be a singlet, as there are no adjacent protons to cause splitting.

The amide protons are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The chemical shift can vary over a wide range, but is often found between 5.0 and 8.0 ppm .

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.

For this compound, three signals are expected in the ¹³C NMR spectrum:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C =O (Amide) | 160-180 |

| S-C ≡N (Thiocyanate) | 110-120 |

| -C H₂- (Methylene) | 40-60 |

Note: This table is predictive and based on general group frequencies. Actual experimental values may vary.

The carbonyl carbon of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. The thiocyanate carbon appears in a characteristic region for sp-hybridized carbons, while the methylene carbon is shifted downfield due to the influence of the adjacent electron-withdrawing groups.

Advanced Multi-dimensional NMR Techniques for Structural Elucidation

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, complex molecules often require the use of multi-dimensional NMR techniques for unambiguous assignment of all signals and determination of the complete molecular structure.

For derivatives of this compound, techniques such as COSY (Correlation Spectroscopy) can be used to establish ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating proton and carbon signals. HSQC identifies which protons are directly attached to which carbons, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). These techniques would be crucial for confirming the connectivity in more complex this compound derivatives and for assigning the signals of substituents.

Mass Spectrometry for this compound Molecular Characterization

Mass spectrometry is a powerful analytical technique utilized for the detailed molecular characterization of chemical compounds. In the context of this compound, it provides critical information regarding the molecule's exact mass, elemental composition, and structural features through controlled fragmentation. This technique is indispensable for confirming the identity of synthesized this compound and for elucidating the structure of its derivatives and related metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly precise analytical method that measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy, typically to the third or fourth decimal place. researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. youtube.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. youtube.com

For this compound (C₃H₄N₂OS), HRMS is crucial for confirming its elemental composition. By measuring the monoisotopic mass with high resolution, it is possible to differentiate it from other potential isobaric compounds. nih.gov The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the generation of accurate mass data that is essential for structural confirmation and purity assessment in complex samples. researchgate.netyoutube.com

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₄N₂OS |

| Monoisotopic Mass | 116.00443 u |

| Nominal Mass | 116 u |

| Isotopic Abundance (M) | 100.00% |

| Isotopic Abundance (M+1) | 4.47% |

| Isotopic Abundance (M+2) | 4.79% |

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, after the initial ionization of the molecule to form a molecular ion (M+•), controlled fragmentation is induced. The resulting fragment ions are detected, and the pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov The study of these fragmentation pathways is fundamental to confirming the connectivity of atoms within this compound. nih.gov

The structure of this compound suggests several predictable fragmentation pathways based on the principles of mass spectrometry, such as alpha-cleavage and the loss of stable neutral molecules. miamioh.edu The primary fragmentation modes for amides and thiocyanates can be applied to deduce the structure. For instance, alpha-cleavage adjacent to the carbonyl group is a common pathway for amides. miamioh.edu The presence of the thiocyanate group also introduces unique fragmentation patterns.

Key fragmentation events for this compound likely include:

Loss of the thiocyanate radical (•SCN): This would lead to the formation of an acetamide (B32628) cation.

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent CH₂ group.

Loss of carbon monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds after initial cleavages. nih.gov

Cleavage of the amide bond: Resulting in the loss of the amino group (•NH₂).

By analyzing the m/z values of these fragments, a detailed picture of the molecule's structure can be constructed and verified. nih.gov

Table 2: Predicted Fragmentation Data for this compound (C₃H₄N₂OS)

| Proposed Fragment Ion | Molecular Formula of Fragment | Predicted m/z (Monoisotopic) | Neutral Loss |

| [M - •SCN]⁺ | [C₂H₄NO]⁺ | 58.029 | •SCN |

| [M - •NH₂]⁺ | [C₃H₂NOS]⁺ | 100.983 | •NH₂ |

| [M - CO]⁺• | [C₂H₄N₂S]⁺• | 88.015 | CO |

| [SCN]⁺ | [SCN]⁺ | 57.977 | C₂H₄NO• |

| [CH₂SCN]⁺ | [C₂H₂NS]⁺ | 72.991 | •CONH₂ |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline solid. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be produced, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgiaea.org

For this compound, single-crystal X-ray diffraction would provide unequivocal proof of its molecular structure. The analysis would determine the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal crucial details about the conformation of the molecule and how individual molecules pack together in the solid state, including the identification of hydrogen bonding networks involving the amide group and the nitrogen or sulfur atoms of the thiocyanate group. nih.gov While specific crystallographic data for this compound is not widely published, data from related thiocyanate-containing compounds illustrates the type of information that can be obtained. mdpi.com

Table 3: Example Crystal Structure Data Obtainable from XRD Analysis (Hypothetical for a Thiocyanate Compound)

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. nih.gov |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. nih.gov |

| a (Å) | 6.10 | Unit cell dimension along the a-axis. mdpi.com |

| b (Å) | 8.75 | Unit cell dimension along the b-axis. mdpi.com |

| c (Å) | 14.60 | Unit cell dimension along the c-axis. mdpi.com |

| β (°) | 100.1 | The angle between the a and c axes. mdpi.com |

| Volume (ų) | 765.8 | The volume of a single unit cell. mdpi.com |

| Z | 4 | The number of molecules per unit cell. nih.gov |

Electronic Spectroscopy and Photophysical Properties of this compound Derivatives

Electronic spectroscopy involves the study of transitions between different electronic energy levels in a molecule upon the absorption or emission of light. These techniques, including absorption (UV-Visible) and fluorescence spectroscopy, provide insights into the electronic structure and photophysical behavior of molecules. The properties of this compound derivatives are influenced by their specific molecular structure, including the nature of substituent groups and the extent of π-conjugation.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption spectroscopy measures the wavelengths of light that a molecule absorbs, corresponding to the energy required to promote an electron from a lower energy orbital (like a π or n orbital) to a higher energy anti-bonding orbital (π*). nih.gov The resulting spectrum, plotting absorbance versus wavelength, reveals characteristic absorption bands (λ_max).

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits as the electron returns to the ground state. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield provides a measure of the efficiency of the emission process. nih.gov For derivatives of this compound, the introduction of different functional groups can significantly alter these properties, shifting the absorption and emission wavelengths and modifying the fluorescence intensity. nih.govresearchgate.net

Table 4: Typical Spectroscopic Data for Functionalized Organic Derivatives

| Property | Typical Data Range/Observation | Significance |

| Absorption Maximum (λ_max) | 330 - 420 nm | Indicates the energy of the π-π* or n-π* electronic transitions. nih.gov |

| Molar Absorptivity (ε) | 25,000 - 40,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. nih.gov |

| Emission Maximum (λ_em) | 400 - 550 nm | The peak wavelength of the emitted fluorescence. |

| Stokes Shift | 50 - 150 nm | The energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield | 0.1 - 0.8 (10% - 80%) | The efficiency of the fluorescence process. nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Effects in Related Structures

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor group to an acceptor group within the same molecule upon electronic excitation. nih.gov This process typically occurs in molecules containing both a proton donor (e.g., -OH, -NH, -SH) and an acceptor (e.g., C=O, N) in close proximity, often linked by an intramolecular hydrogen bond. rsc.orgntnu.edu.tw

Upon photoexcitation, the acidity and basicity of the donor and acceptor sites, respectively, increase, facilitating an ultrafast proton transfer to form an excited-state tautomer. nih.gov This tautomer has a different electronic structure and typically relaxes to its ground state by emitting fluorescence at a much longer wavelength than the normal emission. ntnu.edu.tw A key characteristic of ESIPT is an unusually large Stokes shift, which is advantageous for applications in fluorescent probes and sensors as it minimizes self-absorption and background interference. rsc.orgrsc.org

While this compound itself does not possess the canonical structure for ESIPT, its derivatives can be designed to exhibit this phenomenon. For instance, incorporating a hydroxyl or amino group at a position that allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen or the thiocyanate nitrogen could enable ESIPT. The study of such derivatives provides a pathway to novel fluorescent materials with unique photophysical properties. nih.gov

Quantum Yields and Photostability Characteristics

The quantum yield and photostability of a chemical compound are critical parameters in evaluating its potential for applications in materials science, photochemistry, and analytical chemistry. These properties dictate the efficiency of light emission and the robustness of the compound under illumination. While specific photophysical data for this compound is not extensively detailed in publicly accessible literature, an analysis of related thiocyanate-containing compounds and derivatives provides insight into the characteristic behaviors of this chemical class.

The fluorescence quantum yield (Φf) represents the ratio of photons emitted to photons absorbed, providing a measure of the efficiency of the fluorescence process. wikipedia.org This value is influenced by the molecular structure and the local environment of the compound. For instance, the environment can significantly impact the quantum yield, as seen with 8-anilinonaphthalene-1-sulfonic acid (ANS) probe molecules, which are essentially non-fluorescent in aqueous solutions but become highly fluorescent in nonpolar environments or when bound to proteins. wikipedia.org

In the broader context of thiocyanate-containing molecules, research into derivatives and complexes reveals a range of photophysical behaviors. For example, certain bromine ion-based molecules with strong ion-π interactions exhibit high and stable fluorescence quantum yields in both crystalline and amorphous powder forms. In contrast, hexafluorophosphate (B91526) ion-based molecules with weaker ion-π interactions show high fluorescence quantum yield in crystals but a very low quantum yield in amorphous powders, indicating a strong dependence on the solid-state structure. researchgate.net

The photostability of a compound refers to its ability to withstand exposure to light without undergoing chemical degradation. High photostability is a desirable characteristic for fluorescent probes and other optical materials. Studies on silicon quantum dots (SQDs), for instance, highlight their high photostability, which makes them suitable as fluorescent probes for detecting substances like thiocyanate. acs.orgnih.gov The intrinsic photostability of new chemical entities is a key consideration in pharmaceutical development, with standardized testing protocols established to evaluate their degradation under light exposure. europa.euich.org

Table 1: Hypothetical Photophysical Properties of this compound Derivatives in Different Solvents

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| This compound | Methanol | 280 | 350 | 0.15 |

| This compound | Dichloromethane | 285 | 355 | 0.25 |

| N-Methylthis compound | Methanol | 282 | 352 | 0.18 |

| N-Methylthis compound | Dichloromethane | 287 | 358 | 0.30 |

| N-Phenylthis compound | Methanol | 310 | 410 | 0.45 |

| N-Phenylthis compound | Dichloromethane | 315 | 415 | 0.60 |

The photostability of these hypothetical derivatives could be assessed by monitoring the decay of their fluorescence intensity over time upon continuous irradiation. The results of such a hypothetical experiment are presented below.

Table 2: Hypothetical Photostability Data for this compound Derivatives

| Compound | Irradiation Time (min) | Normalized Fluorescence Intensity (%) |

| This compound | 0 | 100 |

| 30 | 95 | |

| 60 | 91 | |

| N-Methylthis compound | 0 | 100 |

| 30 | 96 | |

| 60 | 93 | |

| N-Phenylthis compound | 0 | 100 |

| 30 | 98 | |

| 60 | 97 |

It is important to reiterate that the data presented in the tables are illustrative and not based on measured values for this compound or its derivatives. Comprehensive experimental studies would be required to determine the actual quantum yields and photostability characteristics of these compounds.

Computational and Theoretical Chemistry Studies of Thiocyanatoacetamide

Molecular Structure and Conformation Analysis of Thiocyanatoacetamide

This section would delve into the three-dimensional arrangement of atoms in the this compound molecule and its various possible spatial orientations, known as conformations. The goal would be to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between different conformations.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational in modern computational chemistry for studying molecular structures. mdpi.com In this subsection, the article would detail how DFT calculations are used to determine the geometric parameters of this compound.

Detailed Research Findings: This part would present the results of DFT calculations, such as optimized bond lengths, bond angles, and dihedral angles for the most stable conformer(s) of this compound. These calculated values would ideally be compared with experimental data if available. A discussion on how the choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) affects the accuracy of the results would be included. researchgate.net

Data Table: A table summarizing the key geometrical parameters would be presented.

| Parameter | Calculated Value (e.g., B3LYP/6-311G(d,p)) |

| C=O bond length (Å) | Data not available |

| C-N (amide) bond length (Å) | Data not available |

| C-C bond length (Å) | Data not available |

| C-S bond length (Å) | Data not available |

| S-C (thiocyanate) bond length (Å) | Data not available |

| C≡N (thiocyanate) bond length (Å) | Data not available |

| O=C-N bond angle (°) | Data not available |

| C-C-S bond angle (°) | Data not available |

| C-S-C bond angle (°) | Data not available |

For larger systems or for a broader exploration of the conformational space, molecular mechanics (MM) force fields could be employed. This subsection would discuss the use of MM for quickly scanning through many possible conformations of this compound. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be discussed in the context of studying the molecule's behavior in a solvent or interacting with a larger biological molecule, where the reactive part is treated with QM and the environment with MM. mdpi.comidc-online.com

Detailed Research Findings: The results from MM simulations would identify low-energy conformers. A potential energy surface scan for key dihedral angles (e.g., rotation around the C-C and C-S bonds) would be presented to illustrate the energy landscape of the molecule. For QM/MM studies, the focus would be on how the environment (e.g., water molecules) influences the structure and conformation of this compound.

Spectroscopic Property Prediction and Interpretation

This section would focus on how computational methods can predict and help interpret various types of spectra for this compound. This is a powerful way to connect theoretical models with experimental observations.

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. rsc.org

Detailed Research Findings: This part would present the calculated vibrational frequencies for this compound. Each calculated frequency would be assigned to a specific type of molecular motion (e.g., C=O stretch, N-H bend, S-C≡N stretch). The calculated spectra would be compared to experimental spectra to validate the computational model. mdpi.com Any discrepancies and potential reasons, such as solvent effects or anharmonicity, would be discussed.

Data Table: A table listing the most significant calculated vibrational frequencies and their assignments would be included.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Data not available | Data not available | C≡N stretch (thiocyanate) |

| Data not available | Data not available | C=O stretch (amide I) |

| Data not available | Data not available | N-H bend (amide II) |

| Data not available | Data not available | CH₂ wag |

| Data not available | Data not available | C-S stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁵N. nih.govcecam.org

Detailed Research Findings: The calculated ¹H and ¹³C NMR chemical shifts for this compound would be presented. These theoretical values would be correlated with experimental data, often showing a linear relationship. The discussion would cover how these calculations can help in assigning peaks in an experimental spectrum and in distinguishing between different isomers or conformers. researchgate.net

Data Table: A table comparing calculated and experimental chemical shifts would be provided.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (C=O) | Data not available | Data not available |

| C (CH₂) | Data not available | Data not available |

| C (SCN) | Data not available | Data not available |

| H (CH₂) | Data not available | Data not available |

| H (NH₂) | Data not available | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range.

Detailed Research Findings: This subsection would present the results of TD-DFT calculations, including the predicted absorption wavelengths (λmax), oscillator strengths (a measure of transition intensity), and the nature of the electronic transitions (e.g., n→π, π→π). An analysis of the molecular orbitals involved in the main electronic transitions (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would provide insight into the electronic structure of this compound.

Data Table: A table summarizing the predicted electronic transitions would be included.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | e.g., HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | e.g., HOMO-1 → LUMO |

Reaction Pathway Exploration and Energy Landscapes

Theoretical investigations into the reaction mechanisms involving this compound derivatives have been alluded to in the context of cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition reaction of N-aryl-2-thiocyanatoacetamides with nitrile oxides has been a subject of interest. One study abstract indicates that the thermodynamic and kinetic parameters of possible regioisomeric pathways in this reaction were determined, suggesting a theoretical approach to understanding the reaction mechanism. The findings from this research point towards an asynchronous one-step mechanism. However, the full scope of the energy landscape, including all stationary points for reactants, intermediates, transition states, and products, is not detailed in the available literature.

The localization of transition states is a critical step in elucidating a reaction mechanism, providing a picture of the highest energy point along the reaction coordinate. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is typically performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface. For this compound, while the mechanism of its participation in cycloaddition reactions is proposed to be a single concerted step, specific details from transition state localization and IRC analyses, such as the geometry of the transition state or the calculated reaction path, are not provided in the accessible literature.

Computational models, often employing Density Functional Theory (DFT), are powerful tools for deriving key thermodynamic and kinetic parameters. These can include activation energies (ΔG‡), reaction enthalpies (ΔH), and reaction free energies (ΔG), which are crucial for predicting the feasibility and rate of a chemical reaction. An abstract of a study on N-aryl-2-thiocyanatoacetamide indicates that such parameters were determined for its cycloaddition reaction. However, specific calculated values that would typically be presented in data tables are not available in the public domain.

Table 7.3.2-1: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound (Illustrative)

| Parameter | Calculated Value (kcal/mol) |

| Activation Free Energy (ΔG‡) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

| Free Energy of Reaction (ΔG) | Data not available |

Note: This table is for illustrative purposes only. No specific data for this compound was found.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is fundamental to understanding the physical properties and aggregation behavior of a compound in the solid state or in solution. Computational methods like molecular dynamics simulations can provide insights into these interactions. There is currently a lack of published research focusing on the computational analysis of intermolecular interactions and aggregation behavior specific to this compound.

Application of Machine Learning and Data Science Approaches in this compound Research

Machine learning and data science are increasingly being applied in chemical research for tasks such as predicting chemical properties, reaction outcomes, and biological activities. A search of the literature did not yield any studies where machine learning models have been specifically developed or applied to predict the properties or reactivity of this compound. The application of these data-driven approaches to this particular compound remains an open area for future research.

Applications of Thiocyanatoacetamide and Its Derivatives in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

Thiocyanatoacetamide plays a crucial role as a key intermediate in a variety of organic transformations. The presence of the electrophilic carbon of the thiocyanate (B1210189) group and the nucleophilic nitrogen of the amide, along with the acidic methylene (B1212753) protons, provides multiple reaction sites. This trifunctional nature allows it to participate in a wide range of reactions, making it a valuable synthon for introducing sulfur and nitrogen-containing moieties into organic molecules.

One of the primary applications of this compound as an intermediate is in the synthesis of substituted acetamide (B32628) derivatives. For instance, the reaction of 2-chloro-N-phenylacetamide with morpholine (B109124) and sulfur, followed by reaction with hydrazine, can be used to generate 2-hydrazinyl-N-phenyl-2-thioxoacetamide, a key precursor for various heterocyclic systems. ekb.eg This transformation highlights the ability of the thiocyanato group to be converted into other functional groups, thereby expanding its synthetic utility.

Moreover, derivatives such as 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide have been synthesized and studied for their biological activities. youtube.com The synthesis of such molecules underscores the role of the this compound core as a scaffold that can be readily functionalized to create compounds with specific properties.

Precursor for Advanced Organic Scaffolds and Heterocycles

The rich chemistry of this compound makes it an excellent precursor for the synthesis of a wide variety of advanced organic scaffolds and heterocyclic compounds. Its ability to undergo cyclization reactions, either through intramolecular processes or by reacting with other bifunctional reagents, is a cornerstone of its synthetic utility.

Synthesis of Sulfur-Containing Heterocycles

This compound is a particularly valuable precursor for the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active compounds and functional materials. The thiocyanate group can act as a source of sulfur in cyclization reactions, leading to the formation of various heterocyclic rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole derivatives, typically involves the reaction of a thioamide with an α-haloketone. youtube.com While not a direct reaction of this compound, its thiocyanate group can be readily converted to a thioamide functionality, making it an indirect but potent precursor for thiazole synthesis. The resulting 2-aminothiazole (B372263) derivatives are important structural motifs in medicinal chemistry. organic-chemistry.orgnih.govresearchgate.net

Thiadiazines: this compound derivatives are also implicated in the synthesis of 1,3,4-thiadiazines. These six-membered heterocyclic compounds exhibit a range of biological activities. nih.govbiointerfaceresearch.com The synthesis of these compounds can involve the reaction of thioxoacetamide derivatives with electrophilic reagents such as ethyl chloroacetate (B1199739) and chloroacetonitrile. ekb.egekb.eg This highlights the potential of this compound as a starting material for accessing these important heterocyclic systems.

Thiophenes: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which are versatile intermediates in organic synthesis. derpharmachemica.comresearchgate.netorganic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. While not a direct reactant, the structural motifs present in this compound are amenable to transformations that could lead to intermediates suitable for Gewald-type reactions, thus providing an indirect route to substituted thiophenes.

The following table summarizes the types of sulfur-containing heterocycles that can be potentially synthesized from this compound or its derivatives:

| Heterocycle Class | Synthetic Approach | Key Intermediates/Reactions |

| Thiazoles | Hantzsch Synthesis (indirect) | Conversion of thiocyanate to thioamide |

| Thiadiazines | Cyclocondensation | Reactions with bifunctional electrophiles |

| Thiophenes | Gewald Reaction (indirect) | Generation of suitable α-mercapto carbonyl precursors |

Formation of Cage Heterocycles via Adamantylation Reactions

Adamantane (B196018) and its heterocyclic analogues, known as heteroadamantanes, are rigid, three-dimensional cage structures that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. epa.govchemrxiv.orgdigitellinc.com While direct adamantylation reactions involving this compound have not been extensively reported, the functional groups present in this compound offer potential handles for the construction of such cage structures. The synthesis of heteroadamantanes often involves multi-step sequences that build the cage framework piece by piece. The amide and thiocyanate functionalities of this compound could be strategically employed in cyclization and rearrangement reactions to form portions of the adamantane core. For instance, the nitrogen of the amide and the sulfur of the thiocyanate could be incorporated as heteroatoms within the cage structure. Further research is needed to explore the viability of this compound as a precursor for the de novo synthesis of novel heteroadamantane derivatives.

Contributions to Ligand Design and Coordination Chemistry

The presence of both a soft sulfur donor (from the thiocyanate group) and a hard nitrogen donor (from the amide group) makes this compound an intriguing candidate for ligand design in coordination chemistry. mdpi.comuni-kiel.deresearchgate.netresearchgate.net The ambidentate nature of the thiocyanate ligand (coordinating through either the sulfur or nitrogen atom) adds another layer of complexity and potential for creating diverse coordination complexes and polymers.

This compound can act as a monodentate, bidentate, or bridging ligand, leading to the formation of discrete metal complexes or extended coordination polymers. The coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. For example, with soft metal ions, coordination through the sulfur atom is generally preferred, while hard metal ions tend to bind to the nitrogen atom.

The amide group can also participate in coordination, leading to chelation and the formation of stable metallacycles. Furthermore, the amide proton can engage in hydrogen bonding, which can play a crucial role in directing the self-assembly of supramolecular structures. The interplay of coordination bonds and hydrogen bonding can lead to the formation of one-, two-, or three-dimensional networks with interesting topologies and potential applications in areas such as catalysis, gas storage, and molecular sensing.

Emerging Applications in Non-Biological Materials Science

The unique chemical functionalities of this compound and its derivatives suggest their potential for applications in non-biological materials science, particularly in the development of novel polymers and functional materials.

The thiocarbonyl group, which can be derived from the thiocyanate functionality, is known for its unique reactivity and has been utilized in various aspects of polymer science, including as monomers, polymerization catalysts, and chain transfer agents. researchgate.net This opens up the possibility of incorporating this compound-derived units into polymer backbones to create materials with tailored properties. For example, the presence of sulfur atoms in the polymer chain can influence its optical, electronic, and thermal characteristics.

Furthermore, the ability of this compound to form coordination polymers with metal ions is a promising avenue for the development of functional materials. nih.gov Coordination polymers can exhibit a wide range of properties, including luminescence, magnetism, and conductivity, depending on the choice of the metal and the organic linker. By systematically varying the metal ion and the substitution pattern on the this compound ligand, it may be possible to fine-tune the properties of the resulting coordination polymers for specific applications in areas such as light-emitting devices, sensors, and catalysts. The development of telechelic polymers, which have reactive functional groups at their chain ends, is another area where this compound derivatives could be of interest, potentially serving as functional initiators or terminators in controlled polymerization processes. youtube.comyoutube.comyoutube.comyoutube.com

Future Research Directions for Thiocyanatoacetamide

Exploration of Novel Synthetic Methodologies

The development of novel and efficient synthetic routes to thiocyanatoacetamide and its derivatives is crucial for expanding their applications. While traditional methods for the synthesis of related thiocyanate (B1210189) compounds exist, future research will likely focus on more sustainable and atom-economical approaches.

Recent studies have highlighted the synthesis of complex molecules derived from this compound, such as 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide (B32628). periodikos.com.br The synthesis of such derivatives often involves multi-step processes, indicating a need for more streamlined and efficient synthetic strategies. Future methodologies could explore the use of green chemistry principles, including the use of environmentally benign solvents, catalysts, and reaction conditions.

| Parameter | Current Approaches | Future Directions |

| Catalysis | Traditional acid/base catalysis | Development of novel organocatalysts, biocatalysts, and nanocatalysts for enhanced selectivity and efficiency. |

| Reaction Conditions | Often require harsh conditions and organic solvents | Utilization of microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions. |

| Starting Materials | Reliance on commercially available but potentially hazardous precursors | Exploration of renewable and safer starting materials. |

| Reaction Types | Stepwise synthesis of derivatives | Focus on multicomponent reactions and tandem/cascade reaction sequences for increased complexity in fewer steps. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing more efficient synthetic protocols. The presence of multiple reactive sites in the molecule, including the sulfur and nitrogen atoms of the thiocyanate group and the active methylene (B1212753) group, leads to complex reaction pathways.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an alpha-haloketone. youtube.com Future research should focus on detailed mechanistic studies of such cyclization reactions involving this compound to elucidate the role of reaction intermediates, transition states, and the influence of various catalysts and reaction conditions on regioselectivity and stereoselectivity.

The nucleophilic and electrophilic nature of different atoms within the this compound molecule dictates its reactivity. nih.govnih.govresearchgate.netyoutube.comyoutube.comyoutube.com For instance, the sulfur atom can act as a nucleophile, while the carbon of the thiocyanate group can be electrophilic. A deeper understanding of these dual reactivities through advanced spectroscopic and computational methods will enable the prediction and control of reaction pathways.

Table of Potential Reaction Pathways of this compound:

| Reaction Type | Reactant | Potential Products |

|---|---|---|

| Cyclization | α-Haloketones | Thiazole derivatives youtube.comorganic-chemistry.orgbepls.commedmedchem.com |

| Nucleophilic Substitution | Alkyl halides | S-alkylated derivatives researchgate.net |

| Michael Addition | α,β-Unsaturated carbonyls | Adducts for further cyclization |

| Condensation | Aldehydes/Ketones | Pyridine and pyrimidine derivatives |

Development of Advanced Computational Models and Predictive Tools

Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the properties and reactivity of this compound. The development of advanced computational models can accelerate the discovery of new reactions and materials by predicting reaction outcomes and material properties before they are tested in the laboratory.

Future research in this area should focus on the use of quantum chemical calculations to investigate the electronic structure, molecular orbitals, and charge distribution of this compound and its derivatives. These calculations can help in understanding the reactivity of different sites within the molecule and in predicting the most likely pathways for various reactions. While general computational models for predicting chemical reactivity exist, specific models tailored to the unique properties of this compound are needed.

Moreover, the development of predictive tools based on machine learning and artificial intelligence, trained on experimental data, could significantly enhance the ability to design novel this compound-based molecules with desired properties. These tools could be used to screen large virtual libraries of compounds for potential applications in areas such as materials science and medicinal chemistry.

Design of Novel this compound-Based Materials and Their Functional Exploration

The unique chemical properties of this compound make it an attractive building block for the design of novel functional materials. The thiocyanate group can act as a versatile linker in the formation of coordination polymers and metal-organic frameworks (MOFs).

Future research should explore the synthesis of polymers and copolymers incorporating the this compound moiety. These materials could exhibit interesting thermal, optical, and electronic properties. For example, the incorporation of the sulfur and nitrogen-rich this compound unit could enhance the conductivity or metal-binding capacity of polymers.

The ability of the thiocyanate group to coordinate with metal ions also opens up possibilities for the development of novel sensors and catalysts. Materials functionalized with this compound could be designed to selectively bind to specific metal ions, leading to a detectable signal. Furthermore, the development of this compound-based hydrogels and other soft materials could find applications in biomedical fields, although this area remains largely unexplored. The synthesis of new thiazole derivatives bearing a sulfonamide moiety from this compound precursors highlights its potential in creating compounds with interesting biological activities. iaea.org

Q & A

Q. How to structure a manuscript reporting novel this compound derivatives?

- Methodological Answer : Organize the manuscript into Introduction (hypothesis-driven context), Methods (reproducible protocols), Results (tables/graphs with error bars), and Discussion (mechanistic insights vs. prior work). Use IUPAC nomenclature and cite synthetic precedents. Submit crystallographic data to the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.